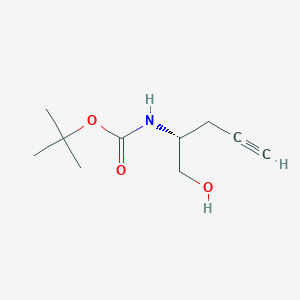

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Overview

Description

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a hydroxy functional group, and an alkyne moiety. The Boc group is widely employed in organic synthesis to protect amines, enhancing stability during reactions . The hydroxy and alkyne groups provide sites for further functionalization, making this compound a versatile intermediate in pharmaceutical and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroformylation of Propylene: This method involves the reaction of propylene with carbon monoxide and hydrogen to produce a mixture of isobutyraldehyde and butyraldehyde.

Hydrogenation of Isobutyraldehyde: The resulting isobutyraldehyde from the hydroformylation process is then hydrogenated to produce isobutanol.

Reppe Carbonylation: This method also produces isobutanol and butanol from propylene, carbon monoxide, and water under pressure in the presence of a catalyst.

Industrial Production Methods:

Fermentative Microbial Processes: Isobutanol can be produced from biomass via microbial fermentation.

Recovery from Isobutyl Oil: Isobutanol can also be recovered from isobutyl oil, a by-product of methanol production.

Chemical Reactions Analysis

Corey–Fuchs Alkyne Formation

This reaction introduces the terminal alkyne group via a dibromoolefination-elimination sequence:

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Dibromoolefination | CBr₄, PPh₃, −60°C | Forms dibromoalkene intermediate | |

| Elimination | n-BuLi, THF, −78°C → −15°C | Generates terminal alkyne |

Protection/Deprotection Reactions

Critical for stepwise synthesis:

Hydroxyl Group Protection

Carbamate Stability

- The tert-butoxycarbonyl (Boc) group remains stable under basic and nucleophilic conditions but cleaves with TFA or HCl in dioxane .

Alkyne-Specific Reactions

The terminal alkyne participates in:

Sonogashira Coupling

Click Chemistry

- Reagents : Cu(I), azides

- Outcome : Triazole formation (hypothesized; not explicitly documented in sources).

Hydroxyl Group Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Dess–Martin periodinane | Ketone derivative | |

| Mitsunobu Reaction | DIAD, PPh₃, nucleophile (e.g., thiol) | Stereospecific substitution |

Nucleophilic Substitution at Carbamate

- Base-Mediated Cleavage :

Ring-Closing Metathesis

- Catalyst : Grubbs 2nd generation

- Application : Forms cyclic carbamates (theoretical extrapolation from similar systems) .

Reaction Optimization Data

Stability and Handling

- Light/Temperature : Store at −20°C under inert gas .

- Incompatibilities : Strong acids/bases cleave Boc group; alkynes react violently with oxidizing agents .

This compound’s versatility stems from its orthogonal functional groups, enabling applications in stereoselective synthesis and medicinal chemistry. Future research could explore its use in bioorthogonal chemistry or as a scaffold for kinase inhibitors.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), particularly ACC2. This enzyme is pivotal in fatty acid metabolism, converting acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC2, the compound enhances mitochondrial fatty acid oxidation and reduces lipid accumulation in muscle cells, which may improve insulin sensitivity and offer therapeutic potential for metabolic disorders such as obesity and type 2 diabetes .

Synthesis of Natural Products

This compound is recognized as a crucial intermediate in the synthesis of Jaspine B, which has shown promising cytotoxic activity against various cancer cell lines. The ability to synthesize such compounds efficiently can lead to advancements in cancer therapies .

Biochemical Research

In biochemical studies, this compound is utilized to investigate metabolic pathways involving lipid metabolism. Its role in modulating these pathways makes it a valuable tool for understanding energy homeostasis and metabolic regulation .

Chemical Reactions and Mechanisms

The compound participates in various chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes and acids.

- Esterification : Reacts with carboxylic acids to form esters.

- Dehydration : Undergoes dehydration reactions to yield alkenes.

These reactions are essential for developing new synthetic routes for pharmaceuticals and other chemical products .

Case Study 1: Inhibition of ACC and Metabolic Regulation

A study demonstrated that this compound effectively inhibits ACC2 activity in vitro, leading to increased fatty acid oxidation rates in muscle tissues. This suggests its potential application in treating insulin resistance and related metabolic disorders .

Case Study 2: Synthesis of Jaspine B

Research focused on synthesizing Jaspine B from this compound highlighted the compound's utility as an intermediate. The synthetic pathway was optimized to enhance yield and reduce reaction times, showcasing the compound's significance in natural product synthesis .

Mechanism of Action

Isobutanol exerts its effects primarily through its interactions with cellular membranes and metabolic pathways. In microbial fermentation, isobutanol is produced via the Ehrlich pathway, which involves the degradation of valine . The key enzymes involved in this pathway include acetolactate synthase, acetohydroxyacid reductoisomerase, and dihydroxy-acid dehydratase . These enzymes catalyze the conversion of pyruvate to isobutanol through a series of intermediate steps .

Comparison with Similar Compounds

The following analysis compares (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on synthesis, hazards, and applications.

Structural and Functional Comparison

Key Observations:

The quinazolinyl-purine compound (CAS 668273-75-4) demonstrates high complexity and bioactivity, linked to kinase inhibition . The indole-containing analog (CAS 847199-90-0) may target serotonin receptors due to its heterocyclic structure .

Hazard Profiles :

- Compounds with heteroaromatic systems (e.g., quinazolinyl) show higher toxicity (H300, H315), likely due to reactive electrophilic sites .

- Simpler analogs like the biphenyl derivative are classified as low-risk, emphasizing the role of substituents in hazard profiles .

Synthetic Utility: The Boc group in all compounds facilitates amine protection, enabling multi-step syntheses (e.g., in patent EP applications for kinase inhibitors) . The alkyne group in the hypothetical compound and CAS 668273-75-4 allows click chemistry or Sonogashira couplings for further derivatization .

Pharmaceutical Intermediates

- CAS 668273-75-4 : Used in purine-based therapeutics, with demonstrated roles in modulating kinase activity. Its hazards (H300, H372) necessitate stringent handling protocols .

- CAS 1426129-50-1 : A safe intermediate for biphenyl-containing drug candidates, highlighting the trade-off between structural complexity and safety .

Stereochemical Considerations

- The (R)-configuration in the hypothetical compound and CAS 847199-90-0 is critical for enantioselective interactions, as seen in chiral indole derivatives targeting neurological pathways .

Biological Activity

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a chiral organic compound notable for its significant biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 171.23 g/mol. Its structure features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological properties. The compound is used as an intermediate in the synthesis of biologically active natural products, including Jaspine B, which exhibits cytotoxic activity against various cancer cell lines.

Inhibition of Acetyl-CoA Carboxylase (ACC):

The primary biological activity of this compound is its role as an inhibitor of ACC, particularly ACC2. This enzyme is crucial in fatty acid metabolism, as it catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC2, this compound enhances mitochondrial fatty acid oxidation and reduces lipid accumulation in muscle cells, which may improve insulin sensitivity.

Potential in Metabolic Disorders:

Research indicates that the compound's ability to modulate lipid metabolism pathways positions it as a candidate for developing treatments for metabolic disorders such as obesity and type 2 diabetes. Its impact on energy homeostasis and metabolic regulation highlights its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| ACC Inhibition | Inhibits ACC2, promoting fatty acid oxidation and improving insulin sensitivity. |

| Cytotoxicity | Serves as a precursor for Jaspine B, which shows cytotoxic effects against human carcinoma cell lines. |

| Metabolic Regulation | Modulates pathways related to energy homeostasis and lipid metabolism. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on ACC Inhibition:

A study demonstrated that this compound significantly inhibited ACC activity in vitro, leading to increased fatty acid oxidation rates in muscle cells. This finding suggests its potential use in managing insulin resistance. -

Synthesis and Bioactivity of Jaspine B:

Research published in "Scientific Reports" detailed the synthesis of Jaspine B from this compound. Jaspine B exhibited potent cytotoxicity against various cancer cell lines, indicating that compounds derived from this carbamate may have significant anticancer properties. -

Metabolic Pathway Studies:

Investigations into the pharmacokinetics of this compound revealed high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects that warrant further exploration .

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.